molecular formula C7H8Cl2N2S B1404612 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 1351659-19-2

5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No. B1404612
M. Wt: 223.12 g/mol
InChI Key: MGHOQEXHWIYGDN-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Synthesis Analysis

A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles .


Chemical Reactions Analysis

The reaction of thiazole derivatives was carried out using aqueous potassium ferricyanide as an oxidant .


Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .

Scientific Research Applications

Reactivity and Structural Elucidation

  • The compound 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride, as part of the imidazo[2,1-b][1,3]thiazole class, has been studied for its reactivity, especially with hydrochloric acid in ethanol. Researchers have extensively analyzed its structure and reaction products using spectroscopic methods and X-ray crystal structure analysis (Andreani et al., 1997).

Synthesis and Anti-Inflammatory Activity

  • The compound has been involved in the synthesis of other derivatives, particularly in the formation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, which have been evaluated for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).

Antimicrobial Applications

  • Recent studies have synthesized new derivatives of imidazo[2,1-b]thiazoles showing potent antimicrobial activities against various strains, including candida strains. This highlights the compound's role in the development of new anti-infectious agents (Juspin et al., 2010).

Immunostimulatory Potential in Cancer Treatment

  • There is significant interest in the use of derivatives of this compound in cancer treatment. One study noted its additive effect in prolonging remission of leukemia when used with other chemotherapeutic agents, attributing this to its potential immunostimulatory activity (Chirigos et al., 1975).

Antibacterial Activity of Derivatives

  • Derivatives of 6-methylimidazo[2,1-b]thiazole, including 5-guanylhydrazone and thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide, have shown high antibacterial activity against common bacterial strains, comparable to other known antibiotics (Gadad et al., 2000).

Effect of Substituents on Chemical Reactions

  • Research has also focused on the effect of various substituents on the thiazole moiety of the compound in chemical reactions. These studies provide insights into the compound's chemical behavior and potential applications (Billi et al., 2000).

Potential Antitumor Agents

  • The rearrangement reactions of certain derivatives of the compound have been studied to create new potential antitumor agents. This demonstrates the compound's versatility in synthesizing new pharmacologically relevant molecules (Billi et al., 1999).

Synthesis of Other Heterocyclic Compounds

  • The compound has been used as a starting material in the synthesis of various heterocyclic compounds, such as 6-chloromethyl-uracils and 1,3-thiazine derivatives, indicating its versatility in organic chemistry (Janietz et al., 1988).

Creation of New Pharmaceutical Compounds

  • Research has involved the compound in the synthesis of various novel compounds with potential pharmaceutical applications, such as new functionalized imidazothiazoles and thiazolo[3,2‐a]pyrimidines (Peterlin-Mašič et al., 2000).

Antimicrobial Activity Synthesis

  • The compound has been key in the synthesis of new derivatives with antimicrobial activities, further showcasing its role in the development of new antibacterial and antifungal agents (Ur et al., 2004).

Safety And Hazards

While specific safety and hazard information for “5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride” is not available, it’s important to handle all chemicals with care. Some thiazole derivatives can cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S.ClH/c1-5-6(4-8)10-2-3-11-7(10)9-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHOQEXHWIYGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride

CAS RN

1351659-19-2
Record name 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride

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